molecular formula C7H7FO B1296599 3-Fluoro-2-methylphenol CAS No. 443-87-8

3-Fluoro-2-methylphenol

Cat. No.: B1296599
CAS No.: 443-87-8
M. Wt: 126.13 g/mol
InChI Key: OMGVVVBQKWNRQA-UHFFFAOYSA-N
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Description

It has a molecular formula of C7H7FO and a molecular weight of 124.13 g/mol . This compound is slightly soluble in water and soluble in organic solvents such as ethanol, ether, and chloroform. It has a melting point of 26-29°C and a boiling point of 212°C .

Mechanism of Action

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Action Environment

The action of 3-Fluoro-2-methylphenol can be influenced by various environmental factors . For example, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. The presence of other compounds can also affect its action, for instance, through competitive binding to targets.

Biochemical Analysis

Biochemical Properties

3-Fluoro-2-methylphenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the hydroxylation of this compound, facilitating its further metabolism and excretion. Additionally, this compound can act as a substrate for certain oxidoreductases, influencing redox reactions within cells .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, increased ROS levels can activate transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and apoptosis. Furthermore, this compound can affect mitochondrial function, altering ATP production and overall cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to and inhibit specific enzymes. For example, it can inhibit the activity of certain kinases, which play crucial roles in cell signaling and regulation. Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction may involve the formation of adducts or the modulation of transcription factor binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as exposure to light or heat. Long-term exposure to this compound in in vitro studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies in rodents have shown that high doses of this compound can cause liver and kidney damage, likely due to its metabolism and the generation of reactive metabolites. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I metabolism primarily through hydroxylation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites can then undergo phase II metabolism, involving conjugation reactions such as glucuronidation or sulfation, which facilitate their excretion from the body. The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, specific transporters and binding proteins may facilitate its uptake and distribution. The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular processes such as signaling and metabolism .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound can localize to specific compartments or organelles within cells, such as the mitochondria or the endoplasmic reticulum. This localization can be directed by targeting signals or post-translational modifications. The activity and function of this compound can be influenced by its subcellular localization, affecting processes such as energy production, protein folding, and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-methylphenol can be synthesized through various methods, including nucleophilic aromatic substitution. One common method involves the reaction of 2-methylphenol with a fluorinating agent under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced using advanced technology and equipment to ensure high purity and yield. The process typically involves the use of specialized reactors and precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methylphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

3-Fluoro-2-methylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 3-Fluoro-2-methylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to other similar compounds, it has distinct properties that make it suitable for specific industrial and research applications .

Properties

IUPAC Name

3-fluoro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGVVVBQKWNRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307159
Record name 3-Fluoro-2-methylphenol
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-87-8
Record name 3-Fluoro-2-methylphenol
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Record name 443-87-8
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Record name 3-Fluoro-2-methylphenol
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Record name 3-Fluoro-2-methylphenol
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Synthesis routes and methods I

Procedure details

0.65 g (3.69 mmol) of epoxide 2l (a mixture of 2l, 2l', 2l" above) in solution in 3 cm3 of anhydrous DMF were heated to reflux for 3 h; 91% of transposition ketone 6b was then detected by macrobore GC (verification by mass/GC coupling). 0.86 g (2 eq.) of DMAP were then added and the mixture was again heated to reflux for 3 h. It was acidified (pH=1) with 3N HCl, extracted with ether, concentrated, and a 3N sodium hydroxide solution was added to the ether phase (while the mixture was kept stirred for 5 to 10 min), the ether phase was removed and the material was washed once with ether. The aqueous phase was acidified using a solution with 3N HCl (pH=1) and was extracted with ether (4×15 cm3), dried over MgSO4, filtered and evaporated down. The crude product obtained was purified by flash chromatography on silica (eluent: ether/petroleum ether=5/95). 0.10 g of phenol 4h were obtained (macrobore GC purity>97%). The yield of compound 4h was 22%.
Name
epoxide
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.86 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

The 5.0 g (23.78 mmol) of 2-(3-fluoro-2-methylphenoxy)tetrahydro-2H-pyran was dissolved in 120 mL of methanol followed by addition of 3.21 g (35.67 mmol) of oxalic acid. The mixture was heat to 60° C. for 2 hours. The volatiles were removed in vacuo while maintaining a bath temperature of <29° C. to afford an oil, which was purified by silica gel chromatography with EtOAc/hexane (1:9). Concentration of the desired fractions afforded 2.19 g (73%) of a pale yellow oil, which later solidified upon standing: 1H NMR(CDCl3/400 MHz) 2.16 (d, 3H, J=2.0 Hz), 5.17 (s, 1H), 6.57 (d, 1H, J=8.4 Hz), 6.64 (t, 1H, J=8.8 hz), 7.00 (dd, 1H, J=8.4, 14.8 Hz); HRMS (EI+) m/z calcd for (C7H7FO) 126.0481, found 126.0470.
Name
2-(3-fluoro-2-methylphenoxy)tetrahydro-2H-pyran
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1c(F)cccc1OC1CCCCO1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-2-methylphenol
Reactant of Route 2
3-Fluoro-2-methylphenol
Reactant of Route 3
3-Fluoro-2-methylphenol
Reactant of Route 4
3-Fluoro-2-methylphenol
Reactant of Route 5
3-Fluoro-2-methylphenol
Reactant of Route 6
3-Fluoro-2-methylphenol

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